molecular formula C16H22N2O B14288476 1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole CAS No. 116146-16-8

1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole

Cat. No.: B14288476
CAS No.: 116146-16-8
M. Wt: 258.36 g/mol
InChI Key: ADWPRXZNWNXQRE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,2-dimethylpropyl group and a 4-ethoxyphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethylpropyl)-5-(4-ethoxyphenyl)imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The 2,2-dimethylpropyl group and the 4-ethoxyphenyl group can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and suitable solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropyl)-5-(4-ethoxyphenyl)imidazole depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

    Chemical Reactivity: The presence of the imidazole ring and the substituents can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-(2,2-Dimethylpropyl)-5-phenylimidazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    1-(2,2-Dimethylpropyl)-5-(4-methoxyphenyl)imidazole: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.

Uniqueness: 1-(2,2-Dimethylpropyl)-5-(4-ethoxyphenyl)imidazole is unique due to the presence of both the 2,2-dimethylpropyl group and the 4-ethoxyphenyl group. These substituents confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

116146-16-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-5-(4-ethoxyphenyl)imidazole

InChI

InChI=1S/C16H22N2O/c1-5-19-14-8-6-13(7-9-14)15-10-17-12-18(15)11-16(2,3)4/h6-10,12H,5,11H2,1-4H3

InChI Key

ADWPRXZNWNXQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=CN2CC(C)(C)C

Origin of Product

United States

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